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Compound of Interest

Methyl 2-
Compound Name:
(Methylsulfonamido)phenylacetate

Cat. No. B172119

Comprehensive spectroscopic data for Methyl 2-(Methylsulfonamido)phenylacetate is not
readily available in public databases and scientific literature. Extensive searches have yielded
information on related isomers, such as Methyl 4-(methylsulfonyl)phenyl)acetate, but not for the
specific ortho-substituted compound requested.

This technical guide acknowledges the current lack of available data and instead provides a
foundational framework for the spectroscopic characterization of this molecule, should it be
synthesized. The following sections detail the expected spectroscopic characteristics based on
the compound's structure and provide generalized experimental protocols for acquiring the
necessary data.

Predicted Spectroscopic Data

While experimental data is unavailable, the chemical structure of Methyl 2-
(Methylsulfonamido)phenylacetate allows for the prediction of its key spectroscopic features.
These predictions are valuable for researchers planning the synthesis and characterization of
this compound.

Predicted *H NMR Data

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b172119?utm_src=pdf-interest
https://www.benchchem.com/product/b172119?utm_src=pdf-body
https://www.benchchem.com/product/b172119?utm_src=pdf-body
https://www.benchchem.com/product/b172119?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The proton Nuclear Magnetic Resonance (*H NMR) spectrum is expected to show distinct
signals corresponding to the aromatic protons, the methylene protons, the methyl ester
protons, and the methylsulfonamido protons. The aromatic region would likely display a
complex multiplet pattern due to the ortho-substitution.

Table 1: Predicted *H NMR Data for Methyl 2-(Methylsulfonamido)phenylacetate

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.2-7.8 m 4H Ar-H
~3.8 S 2H CH:z
~3.7 S 3H OCHs
~3.0 S 3H SO2CHs

Predicted **C NMR Data

The carbon-13 Nuclear Magnetic Resonance (*3C NMR) spectrum would provide information
on all the carbon environments within the molecule.

Table 2: Predicted 3C NMR Data for Methyl 2-(Methylsulfonamido)phenylacetate

Chemical Shift (0, ppm) Assignment
~170 C=0
~125-140 Ar-C

~52 OCHs

~41 CH:

~40 SO2CHs

Predicted IR Data
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The Infrared (IR) spectrum is expected to show characteristic absorption bands for the carbonyl
group of the ester, the sulfonyl group, and the N-H bond of the sulfonamide.

Table 3: Predicted IR Data for Methyl 2-(Methylsulfonamido)phenylacetate

Wavenumber (cm~?) Functional Group
~3300 N-H stretch

~1735 C=0 stretch (ester)
~1340 and ~1160 S=0 stretch (sulfonyl)

Predicted Mass Spectrometry Data

Mass spectrometry (MS) would be used to determine the molecular weight of the compound.
The expected molecular ion peak [M]* would correspond to the molecular weight of Methyl 2-
(Methylsulfonamido)phenylacetate.

Table 4: Predicted Mass Spectrometry Data for Methyl 2-(Methylsulfonamido)phenylacetate

m/z Assignment

[M]*+ Molecular lon

[M - OCHs]* Loss of methoxy group

[M - COOCHs]* Loss of methyl ester group

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data.
These would need to be adapted based on the specific instrumentation and sample
characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6
mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.
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'H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64
scans.

13C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural
abundance and sensitivity of the 13C nucleus, a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or
KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total
Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.

Data Acquisition: Record the spectrum over the range of 4000-400 cm~2. Typically, 16-32
scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
ionization method, such as Electron lonization (El) or Electrospray lonization (ESI). For El,
the sample is typically introduced through a gas chromatograph (GC-MS) or a direct
insertion probe. For ESI, the sample is dissolved in a suitable solvent and infused directly or
introduced via liquid chromatography (LC-MS).

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a newly synthesized compound like

Methyl 2-(Methylsulfonamido)phenylacetate is depicted below.
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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical
compound.

This guide provides a projected spectroscopic profile and standardized methodologies that can
be applied to "Methyl 2-(Methylsulfonamido)phenylacetate." The successful synthesis and
subsequent detailed spectroscopic analysis are necessary to confirm these predictions and
fully characterize this compound.
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PDF]. Available at: [https://www.benchchem.com/product/b172119#methyl-2-
methylsulfonamido-phenylacetate-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b172119#methyl-2-methylsulfonamido-phenylacetate-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b172119#methyl-2-methylsulfonamido-phenylacetate-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b172119?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

